molecular formula C15H22BrN3O B10904668 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B10904668
M. Wt: 340.26 g/mol
InChI Key: LIGOUKGCFANFDE-UHFFFAOYSA-N
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Description

N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a bicyclic structure and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Two Moieties: The final step involves coupling the bicyclic structure with the pyrazole ring through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom on the pyrazole ring, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the pyrazole ring.

    Reduction Products: Dehalogenated compounds or other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and pyrazole ring allow it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
  • N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-FLUORO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

Comparison:

  • Uniqueness: The presence of the bromine atom in N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE makes it unique compared to its chloro and fluoro analogs. This difference can significantly impact its reactivity and biological activity.
  • Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, allowing for a wider range of chemical modifications.
  • Biological Activity: The bromine-containing compound may exhibit different binding affinities and biological effects due to the size and electronegativity of the bromine atom.

Properties

Molecular Formula

C15H22BrN3O

Molecular Weight

340.26 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-5-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C15H22BrN3O/c1-9(13-6-11-3-4-12(13)5-11)18-15(20)8-19-10(2)14(16)7-17-19/h7,9,11-13H,3-6,8H2,1-2H3,(H,18,20)

InChI Key

LIGOUKGCFANFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NC(C)C2CC3CCC2C3)Br

Origin of Product

United States

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